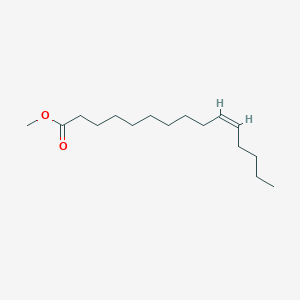

(Z)-10-Pentadecenoic acid methyl ester

Beschreibung

Contextualization within Chemical Ecology and Lipid Biochemistry

In the field of chemical ecology , (Z)-10-Pentadecenoic acid methyl ester is recognized as a semiochemical, a chemical substance that carries a message. Its primary role in this domain is as a pheromone , influencing the behavior of other organisms, particularly insects. It can be involved in critical aspects of an insect's life, such as mating rituals, aggregation for feeding or defense, and marking territory. nih.gov The specificity of its chemical structure is vital for its function, as even small changes can alter its meaning or render it inactive.

From the perspective of lipid biochemistry , this compound is a derivative of pentadecenoic acid, an odd-chain monounsaturated fatty acid. While odd-chain fatty acids are less common in nature than their even-chained counterparts, they play important biological roles. nih.gov This compound has been identified as a metabolite in certain algae, highlighting its place within the lipid metabolism of these organisms. nih.govchemicalbook.com Furthermore, its use as a standard in the analysis of complex lipid mixtures, such as the vernix caseosa (the waxy or cheese-like white substance found coating the skin of newborn human babies), underscores its relevance in biochemical research. caymanchem.com

Significance of Monounsaturated Fatty Acid Methyl Esters in Biological Systems

Monounsaturated fatty acid methyl esters (MUFA methyl esters), the class of molecules to which this compound belongs, are significant in various biological systems. Their functions extend beyond simple energy storage.

One of the key roles of MUFA methyl esters is as biomarkers . The specific profile of fatty acid methyl esters in an organism can provide a "fingerprint" to identify different species of microorganisms, including bacteria and fungi. researchgate.net This is particularly valuable in microbial ecology, where it can be used to characterize complex microbial communities in environments like wastewater treatment systems.

Furthermore, monounsaturated fatty acids and their derivatives are increasingly recognized for their involvement in cell signaling . They can act as signaling molecules that regulate a variety of cellular processes. Research on other monounsaturated fatty acids has shown their importance in cancer cell biology, where they can influence cell viability and intracellular signaling pathways.

The physical properties of MUFA methyl esters also contribute to their biological significance. The presence of a double bond introduces a "kink" in the fatty acid chain, which affects the fluidity of cell membranes. This is crucial for maintaining membrane function in response to environmental changes, such as temperature fluctuations.

Research Trajectory and Unanswered Questions

The research trajectory for this compound has progressed from initial identification in natural sources to more detailed investigations of its biological functions. Early studies likely focused on the isolation and characterization of this compound from sources like algae and insect secretions. Its identification as a pheromone component would have marked a significant step, opening up avenues for research in insect behavior and pest management. The development of analytical techniques has also been crucial, allowing for its use as a standard in quantifying odd-chain fatty acids in various biological samples. caymanchem.com

Despite the progress made, several unanswered questions remain, representing exciting frontiers for future research:

Precise Biosynthetic Pathways: While it is known to be an algal metabolite, the exact enzymatic steps and regulatory mechanisms involved in the biosynthesis of this compound in these and other organisms are not fully elucidated.

Full Spectrum of Biological Activity: The complete range of species that utilize this compound as a pheromone and the full diversity of behaviors it mediates are still being explored. Its potential roles in other biological systems beyond chemical communication and algal metabolism are also largely unknown.

Evolution of its Signaling Role: How did this compound evolve as a specific signal in certain insect species? Understanding the evolutionary pressures that led to the adoption of this particular molecule as a pheromone is a key area of inquiry in chemical ecology.

Receptor Mechanisms: The specific olfactory receptors in insects that detect this compound and the subsequent neural pathways that translate this detection into a behavioral response are areas ripe for investigation.

Ecological Significance in Algae: The functional significance of producing this specific monounsaturated fatty acid methyl ester for the algae themselves is not well understood. Is it involved in defense, competition, or some other ecological interaction?

Detailed Research Findings

The following tables summarize some of the key data and research findings related to this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H30O2 | larodan.com |

| Molecular Weight | 254.41 g/mol | larodan.com |

| CAS Number | 90176-52-6 | larodan.com |

| Appearance | Liquid | larodan.com |

| IUPAC Name | methyl (10Z)-pentadec-10-enoate | nih.gov |

Table 2: Known Biological Roles and Research Applications

| Biological Role / Application | Description | Key Findings | Relevant Species (Examples) |

| Insect Pheromone | Functions as a chemical signal influencing behavior. | Mediates mating, aggregation, and territorial signaling. | Various insect species |

| Algal Metabolite | Produced as part of the metabolic processes of certain algae. | Indicates its involvement in the lipid biochemistry of these organisms. | Certain species of algae |

| Biochemical Standard | Used as a reference compound in analytical chemistry. | Enables the accurate quantification of odd-chain fatty acids in complex biological samples like vernix caseosa. | Homo sapiens (in the context of analyzing vernix caseosa) |

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl (Z)-pentadec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDIPLFNJDRCFD-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90176-52-6 | |

| Record name | 90176-52-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Natural Occurrence of Z 10 Pentadecenoic Acid Methyl Ester

Biosynthetic Pathways and Enzymatic Mechanisms

The synthesis of this fatty acid ester involves a series of complex biochemical reactions, starting from basic precursors and culminating in the final product through specific enzymatic actions.

The journey to (Z)-10-Pentadecenoic acid methyl ester begins with the de novo synthesis of fatty acids. This fundamental process involves the creation of fatty acid chains from smaller molecules. In essence, two-carbon units derived from acetyl-CoA are sequentially added to a growing chain. youtube.com The enzyme fatty acid synthase plays a crucial role, typically producing a 16-carbon saturated fatty acid, palmitate. youtube.com

The formation of odd-chain fatty acids like pentadecanoic acid (15:0), the precursor to our subject compound, can occur through several mechanisms. One significant pathway is the elongation of shorter odd-chain fatty acids, such as propionic acid (3:0). nih.gov Propionic acid, primarily produced by gut microbiota fermentation of dietary fiber, can be used as a primer for fatty acid synthesis, leading to the formation of odd-chain fatty acids. nih.gov Additionally, the degradation of certain amino acids, including methionine, valine, and isoleucine, can also yield propionyl-CoA, which can then be incorporated into fatty acid synthesis. nih.gov Another pathway involves the α-oxidation of longer-chain fatty acids, which can result in the formation of odd-numbered fatty acids. nih.gov

Once the pentadecanoic acid precursor is formed, the next critical step is the introduction of a double bond in a stereoselective manner. This is accomplished by a class of enzymes known as fatty acid desaturases. mdpi.com These enzymes catalyze the insertion of a double bond at a specific position in the fatty acid chain. In the case of (Z)-10-Pentadecenoic acid, a Δ10-desaturase would be responsible for creating the double bond between the 10th and 11th carbon atoms, with a cis or 'Z' configuration. The synthesis of monounsaturated fatty acids is a vital process, and the enzymes responsible, such as stearoyl-CoA desaturases, are key to generating these essential components of cell membranes and energy storage molecules. nih.govwsu.edu

Following desaturation, the final step in the formation of this compound is methylation. This process involves the formal condensation of the carboxyl group of (Z)-10-pentadecenoic acid with methanol (B129727). nih.govchemicalbook.com This esterification reaction is catalyzed by specific methyltransferase enzymes, resulting in the final methyl ester compound.

The biosynthesis of unsaturated fatty acids is a tightly regulated process at both the genetic and molecular levels. ajol.info The expression of genes encoding for fatty acid desaturases is controlled by various factors, including diet, temperature, and hormones. nih.gov For instance, diets rich in unsaturated fatty acids can lead to a decrease in the expression of Δ9 desaturase genes, while high carbohydrate intake can have the opposite effect. nih.gov

Transcription factors play a pivotal role in this regulation. In the nematode Caenorhabditis elegans, the nuclear hormone receptor NHR-80 has been identified as a key regulator of Δ9 desaturase gene expression. nih.govwsu.edunih.gov This highlights the complex genetic machinery in place to ensure the appropriate balance of saturated and unsaturated fatty acids, which is crucial for maintaining optimal membrane fluidity and fat storage. nih.govwsu.edu Epigenetic mechanisms, such as DNA methylation, are also emerging as important regulators of lipid metabolism, influencing the expression of genes involved in fatty acid synthesis and apoptosis. nih.gov

Natural Sources and Secretory Mechanisms

This compound is found in a variety of natural sources, where it often plays a role in chemical communication. biosynth.com

This compound is a common component of insect glandular secretions and cuticular lipids. biosynth.com In this context, it often functions as a pheromone, a chemical signal that triggers a social response in members of the same species. biosynth.com These pheromones can be involved in a range of behaviors, including mating, aggregation, and marking territory. biosynth.com The specific blend of fatty acid esters and other compounds in these secretions is often species-specific, forming a unique chemical signature. The analysis of fatty acid profiles in insects is a key area of research for understanding their chemical ecology and for developing novel pest management strategies. oup.com

This compound has also been identified in the metabolite profiles of certain plants. biosynth.com For example, it has been found in the red seaweed Gracilaria gracilis and the green alga Spirogyra porticalis. ebi.ac.uk In plants, volatile organic compounds, including fatty acid esters, can be involved in attracting pollinators, deterring herbivores, and communicating with other plants. The production of these compounds can be influenced by various environmental factors and developmental stages of the plant.

Environmental and Physiological Factors Influencing Biosynthesis and Release

The production and composition of fatty acids in algae are highly plastic and are significantly influenced by a range of environmental and physiological factors. While data specific to the regulation of this compound is unavailable due to its rarity, the principles governing general lipid metabolism in algae like Gracilaria and Spirogyra can provide insights.

Seasonality and Temperature: The biochemical composition of Gracilaria species shows significant seasonal variation. nih.govicm.edu.plmdpi.com Changes in water temperature and light availability throughout the year directly impact metabolic rates and can alter the fatty acid profile, often affecting the balance between saturated and unsaturated fatty acids. mdpi.comnih.govnih.gov For example, in some algae, lower temperatures lead to an increase in unsaturated fatty acids to maintain membrane fluidity.

Nutrient Availability: The availability of key nutrients, particularly nitrogen and sulfur, is a critical factor. Nitrogen limitation is a well-known strategy to induce lipid accumulation in many microalgae. In Gracilaria gracilis, sulfur starvation has been shown to cause severe growth retardation and affect the synthesis of proteins and pigments, which would invariably alter the allocation of carbon to other pathways like lipid synthesis. nih.gov

Pollutants: Exposure to pollutants such as heavy metals can induce oxidative stress in algae. Studies on Gracilaria tenuistipitata have shown that copper and cadmium exposure leads to increased lipid oxidation and changes in antioxidant systems, indicating a significant disruption of cellular metabolism that could impact fatty acid synthesis. nih.gov

The release of fatty acid methyl esters into the environment is not a commonly described process for healthy algae. However, engineered cyanobacteria have been made to secrete FAMEs as a potential biofuel production strategy. nih.gov In natural settings, the release of such compounds would more likely be associated with cell lysis upon death or significant stress.

Chemical Synthesis Methodologies for Z 10 Pentadecenoic Acid Methyl Ester and Analogues

Strategies for Stereoselective Synthesis of (Z)-Monounsaturated Fatty Acid Esters

The creation of the (Z)-alkene is the most critical step in synthesizing the target molecule. Modern organic chemistry offers several powerful methods to control the stereochemical outcome of double bond formation.

Olefin metathesis is a highly versatile reaction that allows for the "swapping" of substituents between two alkenes. Catalyzed by transition metal complexes, typically involving ruthenium (Ru) or molybdenum (Mo), this method can be adapted for high stereoselectivity. sigmaaldrich.comlibretexts.org Cross-metathesis (CM), the intermolecular reaction between two different olefins, is particularly relevant for synthesizing long-chain esters.

The key challenge is to control the geometry of the newly formed double bond, as the reaction can produce a mixture of (E) and (Z) isomers. libretexts.org Catalyst design is paramount in overcoming this. While many standard ruthenium-based Grubbs catalysts tend to favor the more thermodynamically stable (E)-isomer, significant progress has been made in developing Z-selective catalysts. sigmaaldrich.com Molybdenum-based alkylidene complexes with specific ligand designs have proven highly effective in promoting the formation of (Z)-olefins with excellent selectivity. nih.govresearchgate.net These catalysts can adapt to the steric strains of the catalytic cycle, favoring the kinetic (Z)-product. nih.gov For instance, Z-selective cross-metathesis reactions using specific molybdenum catalysts have achieved Z-selectivity ranging from 94% to over 98% for various substrates. nih.govresearchgate.net

A practical synthesis of an analogue, 9-pentadecenoic acid methyl ester, has been demonstrated using a Grubbs' second-generation catalyst, highlighting the applicability of metathesis for producing such fatty acid esters. researchgate.net The general approach involves the cross-metathesis of a terminal alkene containing the methyl ester group with another terminal alkene, releasing ethylene gas as a byproduct and driving the reaction forward. nih.gov

Table 1: Examples of Z-Selective Cross-Metathesis Reactions

| Catalyst Type | Substrates | Yield | Z-Selectivity | Reference |

|---|---|---|---|---|

| Molybdenum Alkylidene | Enol Ethers + Terminal Alkenes | 51–77% | 94% to >98% | nih.govresearchgate.net |

| Grubbs' 2nd Gen. (Ru) | Palash Fatty Acid Methyl Esters | 21.12% (for C15:1) | Not specified | researchgate.net |

| Molybdenum Alkylidene | Allylic Amides + Terminal Alkenes | Up to 97% | Up to >98% | researchgate.net |

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound (an aldehyde or ketone). youtube.com A significant advantage of this reaction is its inherent stereoselectivity, which is dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed. organic-chemistry.org These reactive ylides react with aldehydes under salt-free conditions to form an oxaphosphetane intermediate, which then decomposes to preferentially yield the (Z)-alkene and a phosphine oxide. youtube.compitt.edu

The synthesis of (Z)-10-Pentadecenoic acid methyl ester via the Wittig reaction would involve two possible retrosynthetic disconnections:

Reacting decanal with a phosphorus ylide derived from methyl 5-bromopentanoate.

Reacting methyl 10-oxodecanoate with an ylide derived from a 5-carbon alkyl phosphonium salt.

Recent advancements have further refined Z-selectivity, even for challenging substrates. nih.gov For instance, novel methods using alkene-derived phosphines have been developed to access functionalized chiral Z-alkenes, overcoming previous limitations of the classic Wittig reaction. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for forming carbon-carbon bonds, including double bonds. These methods offer high functional group tolerance and can be tuned for stereoselectivity.

While direct examples for this compound are not prevalent, the principles are applicable. A Negishi cross-coupling, for instance, has been used to create unsaturated esters with high stereoretentivity. nih.gov This reaction typically involves coupling an organozinc reagent with an organic halide in the presence of a palladium catalyst. To synthesize a (Z)-alkene, one would need to start with a stereochemically pure (Z)-alkenyl halide or (Z)-alkenyl-zinc reagent.

Palladium catalysts are known to coordinate with the double bonds of unsaturated fatty acid methyl esters, which is a prerequisite for catalytic activity. acs.org Furthermore, palladium(II) acetate has been successfully used to catalyze the cyclopropanation of unsaturated fatty esters, demonstrating its reactivity with these substrates. researchgate.net By carefully selecting the catalyst, ligands, and stereochemically defined starting materials, palladium-catalyzed methods could provide a viable pathway to (Z)-monounsaturated esters.

Chemoenzymatic Synthesis Routes and Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, particularly lipases, can operate under mild reaction conditions, minimizing side reactions and often providing excellent regio- and stereoselectivity. mdpi.com The synthesis of fatty acid esters is a well-established application of lipase biocatalysis. mdpi.com

Two primary chemoenzymatic routes are applicable:

Esterification: The direct, enzyme-catalyzed reaction between (Z)-10-pentadecenoic acid and methanol (B129727). Lipases like Candida antarctica lipase B (often immobilized as Novozym 435) are highly effective for this transformation. mdpi.comresearchgate.net

Transesterification: The enzyme-catalyzed conversion of an existing ester to a new one. For example, a triglyceride containing the (Z)-10-pentadecenoate acyl group could be reacted with methanol to produce the desired methyl ester. mdpi.com This is the basis for enzymatic biodiesel production. nih.gov

These enzymatic methods are advantageous due to the straightforward purification of products and the potential for catalyst reuse. mdpi.com The use of immobilized enzymes on supports enhances their stability and simplifies separation from the reaction mixture. nih.gov Biocatalysis in non-aqueous media, such as in deep eutectic solvents (DES), has also been shown to be effective for producing specialty esters. nih.gov

Optimization of Reaction Parameters and Yields

Maximizing the yield and efficiency of any synthetic route requires careful optimization of reaction parameters. For the synthesis of fatty acid methyl esters (FAME), this is a well-studied area, particularly in the context of biodiesel production. mdpi.com Methodologies like Response Surface Methodology (RSM) are often employed to systematically investigate the influence of multiple variables. tandfonline.comresearchgate.net

Key parameters that are typically optimized include:

Temperature: Affects reaction rate and enzyme stability (in biocatalysis).

Reaction Time: Sufficient time is needed to reach equilibrium or completion.

Catalyst Concentration: The amount of acid, base, metal complex, or enzyme used directly impacts the reaction rate. acs.orge3s-conferences.org

Molar Ratio of Reactants: The ratio of alcohol (methanol) to the fatty acid or oil is critical. A large excess of methanol is often used to drive the equilibrium towards the product side. acs.orgnih.gov

Solvent and Co-solvents: The choice of solvent can affect solubility, mass transfer, and catalyst activity. nih.gov

Studies have shown that optimizing these variables can lead to very high conversions. For example, in acid-catalyzed esterification, yields over 97% have been achieved by fine-tuning methanol concentration, sulfuric acid amount, and reaction time. researchgate.net Similarly, optimized reactive extraction processes have yielded FAME in the range of 94-98 wt %. acs.org

Table 2: Examples of Optimized Conditions for FAME Synthesis

| Reaction Type | Key Optimized Parameters | Achieved Yield/Conversion | Reference |

|---|---|---|---|

| Acid-Catalyzed Esterification | Methanol (100.6 wt%), Sulfuric Acid (9.4 wt%), Time (91.5 min) | 97.03% Conversion | researchgate.net |

| Acid-Catalyzed Esterification | Temp (55 °C), Methanol Ratio (9), H₂SO₄ (3 wt%) | 95% Conversion | nih.gov |

| Heterogeneous Base Catalysis | Temp (64 °C), Methanol Ratio (330.9:1), Catalyst (4.09 wt%) | 98.93% Yield | acs.org |

| Simultaneous Esterification-Transesterification | H₂SO₄ Catalyst (1.0%) | 77.15% ME Content | e3s-conferences.org |

Advanced Characterization of Synthetic Intermediates and Final Products

The unambiguous identification of the final product, this compound, and its synthetic intermediates requires a combination of modern analytical techniques. Characterization is crucial to confirm the molecular structure, verify the stereochemistry of the double bond, and assess purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is widely used to separate and quantify fatty acid methyl esters. acs.org The retention time helps in identification, while the mass spectrum provides information on the molecular weight (m/z 254.4 for the target molecule) and fragmentation patterns that confirm the fatty acid structure. researchgate.netnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the protons around the double bond are diagnostic of the (Z)- or (E)-configuration. For (Z)-isomers, the olefinic protons typically appear as a multiplet around 5.3-5.4 ppm in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. The presence of the ester group is confirmed by a strong C=O stretch (around 1740 cm⁻¹), and the C-O stretch. The C=C double bond stretch will also be present, and the C-H bending vibrations associated with a cis-disubstituted alkene can sometimes be observed (around 700 cm⁻¹).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for purification and analysis. caymanchem.com Coupling HPLC with mass spectrometry, particularly with techniques like Atmospheric Pressure Chemical Ionization (APCI-MS), allows for powerful analysis. Advanced methods involving in-source derivatization with acetonitrile (B52724) in APCI-MS/MS can precisely locate the position of the double bond and help characterize its geometry without prior chemical modification. nih.govnih.govresearchgate.net

The identity of this compound is established by its unique CAS number (90176-52-6) and its specific chemical properties and spectral data. caymanchem.comlarodan.com

Advanced Analytical Techniques for the Research of Z 10 Pentadecenoic Acid Methyl Ester

Chromatographic Separations for Isolation and Quantification

Chromatographic techniques are fundamental in separating (Z)-10-Pentadecenoic acid methyl ester from complex biological or chemical matrices. These methods leverage the compound's physicochemical properties to achieve high-resolution separation, essential for both qualitative identification and precise quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs) due to its high sensitivity and specificity. spectra-analysis.comnih.gov FAMEs, including this compound, are volatile and thermally stable, making them ideal candidates for GC analysis. spectra-analysis.com The process typically involves the esterification of the parent fatty acid to its methyl ester, which enhances volatility for separation on a GC column. nih.gov

In metabolite profiling studies, GC-MS allows for the identification and quantification of numerous compounds within a single sample. For instance, GC-MS analysis of saponifiable matter from various natural sources has successfully identified a wide array of FAMEs. nih.govresearchgate.net The separation is achieved on a capillary column, and the eluting compounds are subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For this compound, specific mass spectral data is available, which is crucial for its identification in complex mixtures. nih.gov

The electron impact (EI) ionization mode is commonly used, and the resulting mass spectrum for this compound shows characteristic fragments that confirm its structure. nih.gov

Table 1: GC-MS Data for this compound

| Parameter | Details |

|---|---|

| Instrument | JEOL JMS-HX-100 |

| Ionization Mode | Electron Impact (EI), Positive |

| Top 5 Peaks (m/z) | 55, 74, 69, 87, 83 |

Data sourced from PubChem. nih.gov

This technique is sensitive enough for trace analysis, enabling the detection of this compound even at low concentrations in biological samples. For example, it has been utilized as a standard for quantifying pentadecenoic acid in vernix caseosa, highlighting its application in analyzing complex biological materials. caymanchem.com

High-Performance Liquid Chromatography (HPLC) with Specialized Detection Methods

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary method to GC for the analysis of FAMEs. acs.orgiaea.org It is particularly useful for less volatile or thermally labile compounds, although FAMEs are generally well-suited for both techniques. A significant advantage of HPLC is the wide variety of available stationary phases and mobile phase compositions, allowing for fine-tuning of the separation.

For FAME analysis, reversed-phase HPLC is commonly employed, often with a C18 column. researchgate.net The mobile phase typically consists of a mixture of solvents like acetonitrile (B52724) or methanol (B129727) and water. researchgate.netacs.org Since FAMEs lack a strong chromophore, detection can be challenging. UV detection at low wavelengths (around 205 nm) is a common approach. researchgate.netscielo.br The method's performance can be validated for linearity, repeatability, and sensitivity, with reported coefficients of determination (r²) often exceeding 0.99 for calibration curves of various FAMEs. acs.orgscielo.br In some research, HPLC methods have been rigorously compared with standard GC methods, demonstrating a strong correlation between the results obtained from both techniques. acs.orgacs.org

Table 2: Typical HPLC Method Parameters for FAME Analysis

| Parameter | Example Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile or Methanol/Water mixtures |

| Detection | UV at 205 nm |

| Linearity (r²) | > 0.99 |

| Repeatability (RSD) | < 3% |

These parameters represent typical conditions reported for FAME analysis and may be adapted for this compound. iaea.orgresearchgate.netscielo.br

Specialized detection methods, such as mass spectrometry (LC-MS), can be coupled with HPLC to provide structural information alongside retention time data, significantly enhancing analytical confidence. ebi.ac.uk

Supercritical Fluid Chromatography (SFC) for Separation of Isomers

Supercritical Fluid Chromatography (SFC) is a specialized chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC bridges the gap between gas and liquid chromatography and is particularly effective for the separation of isomers, including the geometric (cis/trans) isomers of unsaturated FAMEs. wikipedia.org

The principles of SFC are similar to HPLC, but the low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency. wikipedia.org For FAME analysis, SFC is often performed using packed columns, similar to those in HPLC. nih.gov A key advantage of SFC is its ability to separate compounds based on their degree of unsaturation. Studies have shown that on a silica (B1680970) column, the retention of FAMEs increases with the number of double bonds, while being largely independent of the carbon chain length. rsc.org This property is highly advantageous for separating complex mixtures of FAMEs containing saturated, monounsaturated, and polyunsaturated species. This makes SFC a powerful tool for isolating specific isomers like this compound from its trans isomer or other positional isomers. nih.gov

Spectroscopic Characterization for Structural Confirmation

Following chromatographic separation, spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. These methods probe the molecule's interaction with electromagnetic radiation to reveal detailed information about its atomic composition, bonding, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Functional Group Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. dss.go.th

For FAMEs, NMR can be used to determine the chain length, the degree of unsaturation, and the position and stereochemistry of double bonds. dss.go.thyoutube.com In the ¹H NMR spectrum of a FAME like this compound, distinct signals are expected for the terminal methyl protons, the long chain of methylene (B1212753) (CH₂) protons, the protons adjacent to the double bond (allylic), the protons on the double bond (vinylic), the protons alpha to the carbonyl group, and the methyl ester protons. youtube.comaocs.org The coupling constants between the vinylic protons can definitively establish the cis (Z) stereochemistry of the double bond.

¹³C NMR spectroscopy offers a wider chemical shift range, often providing better resolution for the carbon atoms in the long aliphatic chain. researchgate.net Specific chemical shifts can be assigned to the carbonyl carbon, the olefinic carbons of the double bond, the methyl ester carbon, and the various methylene carbons along the chain. dss.go.thresearchgate.net The analysis of these spectra allows for complete structural and stereochemical assignment. nih.gov

Table 3: General ¹³C NMR Chemical Shift Ranges for FAMEs

| Carbon Atom | Typical Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 172-178 |

| Olefinic (C=C) | 124-134 |

| Methyl Ester (O-CH₃) | ~50 |

| Aliphatic (-CH₂-) | 10-35 |

These are general ranges and specific shifts for this compound may vary. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ijesd.org When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting IR spectrum serves as a "molecular fingerprint." spectra-analysis.com

For this compound, the FT-IR spectrum will exhibit characteristic absorption bands that confirm its identity as a fatty acid methyl ester. Key absorptions include a strong C=O stretching vibration for the ester carbonyl group, C-H stretching vibrations for the aliphatic chain, and C-O stretching vibrations for the ester linkage. journalajacr.com FT-IR is particularly useful for distinguishing between cis and trans isomers of unsaturated fatty acids. The out-of-plane C-H bending vibration for a cis double bond gives a characteristic absorption that is distinct from that of a trans double bond. spectra-analysis.com This makes FT-IR a valuable tool for confirming the (Z) configuration of the double bond in the target molecule. spectra-analysis.comoptica.org

Table 4: Characteristic FT-IR Absorption Bands for FAMEs

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=O (Ester) | ~1740 | Stretching |

| C-H (Methyl) | ~1436 | Asymmetric Bending |

| C-O (Ester) | ~1197 | Stretching |

| C-H (cis C=C-H) | ~720 | Bending (Out-of-plane) |

These are approximate values characteristic for fatty acid methyl esters. spectra-analysis.comjournalajacr.comresearchgate.net

Metabolomics and Lipidomics Approaches in Biological Systems

Metabolomics and lipidomics are powerful disciplines that involve the comprehensive analysis of small molecules (metabolites) and lipids, respectively, within a biological system. These approaches provide a snapshot of the physiological state of a cell, tissue, or organism. For this compound, these techniques are indispensable for determining its presence, concentration, and potential biological significance.

Quantitative Profiling in Biological Samples

The accurate quantification of this compound in biological matrices is fundamental to understanding its distribution and potential roles. This is typically achieved by converting fatty acids in a sample to their fatty acid methyl ester (FAME) derivatives, which are then analyzed using chromatographic methods coupled with mass spectrometry. nih.govshimadzu.com Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and detection of FAMEs. nih.govntnu.no

One area where this compound has been identified and quantified is in human vernix caseosa, the waxy or cheese-like white substance found coating the skin of newborn human infants. nih.govcaymanchem.com Studies have utilized non-aqueous reversed-phase high-performance liquid chromatography (RP-HPLC) to fractionate FAMEs from vernix caseosa, followed by GC-MS analysis for identification and quantification. nih.gov While detailed absolute concentrations are not always reported, the relative abundance of this compound in comparison to other fatty acids has been established.

In a study assessing fatty acid concentrations in different human blood matrices, this compound (referred to as Methyl pentadecenoate (C15:1 [cis-10])) was one of the quantifiable FAMEs detected in whole blood, serum, and plasma. nih.gov The research highlighted strong correlations for its levels between plasma and serum, suggesting that either matrix could be suitable for its quantification. nih.gov The analytical method involved alkali trans-esterification to convert fatty acids to their methyl esters, followed by GC-MS analysis. nih.gov

Below is an interactive data table summarizing the detection and quantification of this compound in various biological samples based on published research findings.

| Biological Matrix | Analytical Technique | Detected/Quantified | Key Findings | Reference |

| Vernix Caseosa | RP-HPLC, GC-MS | Detected and relatively quantified | Identified as one of 133 fatty acids. nih.gov Used as a standard for quantification. caymanchem.com | nih.govcaymanchem.com |

| Human Whole Blood | GC-MS | Quantified | Levels were found to be the highest in whole blood compared to plasma and serum. | nih.gov |

| Human Serum | GC-MS | Quantified | Strong correlation with plasma levels. | nih.gov |

| Human Plasma | GC-MS | Quantified | Strong correlation with serum levels; levels were the lowest compared to whole blood. | nih.gov |

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the biological role of this compound, it is essential to integrate lipidomics data with other 'omics' datasets, such as genomics, transcriptomics, and proteomics. wiley.com This multi-omics approach can reveal complex regulatory networks and pathways that a single omics analysis might miss. nih.govnih.gov

For instance, the quantitative levels of this compound in a particular tissue could be correlated with the expression levels of specific genes (transcriptomics) or proteins (proteomics) involved in fatty acid metabolism, such as elongases, desaturases, or enzymes involved in beta-oxidation. A multi-omics analysis could uncover regulatory networks where changes in gene expression, driven by a particular stimulus, lead to alterations in the lipid profile, including the levels of this specific fatty acid ester. nih.gov

While specific multi-omics studies focusing solely on this compound are not yet prevalent in the literature, the methodologies for such integration are well-established. nih.govcrick.ac.uk For example, a study investigating lipid dysregulation in Parkinson's disease utilized a multi-omics approach correlating lipid levels with proteomics and mitochondrial activity data. crick.ac.uk Although this study focused on broader lipid classes, a similar approach could be applied to understand the role of this compound. By correlating its abundance with protein and gene expression data in disease states or different physiological conditions, researchers could generate hypotheses about its function and the pathways it is involved in.

The integration of lipidomics data with other omics data can be approached in several ways:

Correlation-based analysis: This involves statistically correlating the abundance of this compound with the abundance of transcripts, proteins, or other metabolites.

Pathway analysis: The identified molecules (lipids, genes, proteins) can be mapped onto known metabolic and signaling pathways to understand the broader biological context of the changes observed.

Network analysis: This approach aims to build regulatory networks to visualize and understand the complex interactions between different molecular layers.

Through these integrative strategies, the scientific community can move beyond simple quantification towards a more holistic understanding of the functional role of this compound in health and disease.

Future Research Directions and Translational Applications

Development of Next-Generation Sustainable Pest Control Agents

The development of sustainable pest control agents is a critical global priority, driven by the need to reduce reliance on conventional insecticides that pose risks to biodiversity and environmental health. Semiochemicals, like (Z)-10-Pentadecenoic acid methyl ester, offer a highly specific, non-toxic alternative for managing pest populations. biosynth.comnih.gov As a pheromone, it can be deployed in integrated pest management (IPM) strategies through various techniques. biosynth.com

Future research will likely focus on optimizing these methods for this specific compound:

Mating Disruption: By permeating an area with synthetic pheromones, the ability of male insects to locate females is disrupted, thereby controlling the population. scilit.com The species-specific nature of pheromones ensures that non-target organisms, such as bees and other beneficial insects, are not affected. scilit.com

Mass Trapping: This technique involves using large numbers of pheromone-baited traps to capture and remove a significant portion of the pest population from a specific area. usda.gov

Attract-and-Kill: This method combines the pheromone with a small amount of insecticide or a pathogen, luring the target pest to a source that will eliminate it without widespread application of toxins.

The high cost of chemical synthesis can be a barrier to the widespread use of pheromones, particularly for lower-value crops. dtu.dk Therefore, a key research direction is the development of more cost-effective production methods, making these sustainable tools economically viable for a broader range of agricultural applications. usda.govdtu.dk

Exploration of Chemoecological Interactions for Ecosystem Health and Biodiversity Conservation

The use of specific chemical signals like this compound is fundamental to understanding and preserving ecosystem health. biosynth.com As chemical signals mediate complex interactions between species, studying them provides invaluable insights into the functioning of an ecosystem. biosynth.com

Future research in this area will aim to:

Monitor Biodiversity: Pheromone-based monitoring can be a sensitive and selective tool for tracking insect population dynamics, including range expansions or contractions due to climate or landscape changes. nih.gov This is crucial for conservation efforts, especially for rare or endangered species. nih.gov

Identify Biodiversity Hotspots: By using pheromones as indicators, researchers can identify areas with high species richness or unique ecological communities, guiding conservation strategies. nih.gov

Assess Non-Target Effects: A critical aspect of developing sustainable pest control is ensuring minimal impact on the wider ecosystem. Research must rigorously evaluate the influence of this compound on non-target organisms and its persistence in the environment to ensure its ecological safety.

Some plants are known to emit pheromones when damaged by pests, which in turn attract the natural enemies of those pests. nrel.gov Understanding if this compound plays a role in such tritrophic (plant-herbivore-predator) interactions could open up new avenues for enhancing natural biological control within agricultural systems.

Advancements in Biosynthetic Engineering for Sustainable Production of Chemical Signals

The traditional chemical synthesis of complex pheromones can be expensive and generate hazardous waste. usda.govnih.gov Biotechnological production using engineered microorganisms or plants presents a promising, sustainable alternative. dtu.dk

Significant progress has been made in engineering both yeast and plants to produce insect pheromones and other fatty acid-derived molecules. nih.govdtu.dknih.govnih.gov

| Organism Platform | Engineering Strategy | Potential Application for this compound | Relevant Findings |

| Yeast (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica) | Metabolic engineering of fatty acid pathways, introduction of specific desaturases, reductases, and oxidases. | Sustainable, contained fermentation to produce the compound. | Engineered yeast has successfully produced other lepidopteran sex pheromones and various fatty acid methyl esters (FAMEs) for biodiesel. nih.govnih.gov |

| Plants (e.g., Nicotiana benthamiana, Camelina sativa) | Transient expression or stable transformation with genes for pheromone biosynthesis. | Plants could act as "biofactories" for large-scale production or be used directly in fields as "pheromone dispensers". | Transgenic plants have been developed to produce pheromone precursors, aiming to simplify the overall synthesis process and reduce costs. usda.govnih.govlu.se |

Future research will focus on adapting these platforms for the efficient synthesis of this compound. This involves identifying the specific biosynthetic pathway and enzymes responsible for its natural production and then transferring and optimizing this pathway in a suitable industrial organism like yeast or an oilseed crop. nih.govlu.se

Integration of Artificial Intelligence and Machine Learning for Chemosignal Discovery and Design

Artificial intelligence (AI) and machine learning are set to revolutionize the discovery and application of semiochemicals. These technologies can accelerate the laborious process of identifying new, effective chemical signals. nih.gov

Key future applications in this domain include:

Computational Reverse Chemical Ecology: This approach uses computer models to screen vast libraries of chemical compounds for their potential to bind to the odorant binding proteins (OBPs) of specific pests. scilit.comnih.govnih.gov By predicting which molecules are likely to be behaviorally active, research can be focused on the most promising candidates, saving significant time and resources. scilit.comnih.gov

AI-Powered Pest Monitoring: Pheromone traps are increasingly being equipped with cameras and AI-powered image recognition software. topraq.ai These "digital traps" can automatically identify and count captured pests in real-time, providing farmers with precise data to optimize the timing of control measures. topraq.aimdpi.comresearchgate.netfrontiersin.org This technology allows for remote monitoring and reduces the labor associated with manual trap checking. frontiersin.org

Predictive Modeling: Machine learning algorithms can analyze data from digital traps along with environmental data to predict pest outbreaks, allowing for proactive rather than reactive pest management.

While these technologies are still developing, their integration into pest management systems using signals like this compound will lead to more precise, data-driven, and sustainable agricultural practices.

Elucidation of Broader Biological Roles beyond Chemical Communication

While the role of this compound as a chemical signal is its most studied function, its broader biological activities remain an area ripe for exploration. As a fatty acid methyl ester (FAME), it belongs to a class of molecules with diverse functions. creative-proteomics.comwikipedia.org

Future research should investigate:

Antimicrobial Properties: Many fatty acids and their esters are known to possess antibacterial and antifungal properties. scielo.br Studies have shown that FAME extracts from various plants exhibit significant antimicrobial activity. researchgate.net Investigating whether this compound has such properties could lead to new applications.

Metabolic and Physiological Roles: The parent fatty acid of this ester, pentadecanoic acid (C15:0), has been linked to various health benefits in humans, including lower risks of type 2 diabetes and cardiovascular disease. plos.org this compound itself has been used as a laboratory standard for the quantification of its corresponding acid in vernix caseosa, the waxy coating on newborn babies. caymanchem.com Exploring other potential metabolic or physiological roles in the organisms that produce it could reveal new functions.

Algal Metabolite Function: The compound has been identified as an algal metabolite, though its specific function within algae is not fully understood. nih.gov Further investigation could uncover its role in algal biology, potentially revealing new ecological interactions or biotechnological applications.

By expanding the scope of research beyond its pheromonal activity, a more complete understanding of this compound's place in the natural world can be achieved, potentially unlocking novel applications.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying (Z)-10-pentadecenoic acid methyl ester in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Use a polar capillary column (e.g., CP-WAX 58) for optimal separation of unsaturated isomers. Derivatize free fatty acids to methyl esters using sulfuric acid-methanol protocols . Quantify via internal standards (e.g., C15:0 or C17:0 methyl esters) to correct for matrix effects . Calibrate with certified reference materials (e.g., Supelco F.A.M.E. Mix) to ensure accuracy .

Q. What are the primary natural sources of this compound?

- Methodological Answer : This compound is rare but has been identified in marine bacteria (Thermotoga maritima) and freshwater fish (Oxyeleotris heterodon). For microbial studies, lipid extraction protocols using chloroform-methanol (2:1 v/v) followed by transesterification are recommended . In fish, focus on adipose tissue and use accelerated solvent extraction (ASE) to minimize degradation .

Q. How does the presence of this compound influence lipid profile analyses in nutritional studies?

- Methodological Answer : As a monounsaturated fatty acid (MUFA), it reduces LDL cholesterol and increases HDL cholesterol in vitro. Use cell-based assays (e.g., HepG2 hepatocytes) to measure cholesterol efflux via radiolabeled tracers (³H-cholesterol). Normalize results to total protein content and validate with LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from isomer misidentification or varying purity. Perform nuclear magnetic resonance (NMR) to confirm the Z-configuration (δ 5.3–5.4 ppm for olefinic protons). Use orthogonal methods like silver-ion HPLC to separate cis/trans isomers . For bioactivity validation, standardize cell culture conditions (e.g., serum-free media to avoid lipid interference) .

Q. What synthetic strategies optimize the yield of this compound while minimizing isomerization?

- Methodological Answer : Catalytic hydrogenation of acetylenic precursors (e.g., 10-pentadecynoic acid) using Lindlar’s catalyst (Pd/BaSO₄, quinoline) preserves the Z-configuration. Monitor reaction progress via FT-IR to detect C≡C bond reduction (disappearance of ~2100 cm⁻¹ peak). Purify via fractional distillation under reduced pressure (BP ~150–160°C at 1 mmHg) .

Q. What thermodynamic properties govern the stability of this compound during storage and processing?

- Methodological Answer : The enthalpy of hydrogenation (ΔrH° = -122.6 ± 1.0 kJ/mol) indicates susceptibility to oxidation. Store under nitrogen at -20°C with butylated hydroxytoluene (BHT) as an antioxidant. Use differential scanning calorimetry (DSC) to determine melting transitions (Tm ≈ -10°C) and optimize emulsification protocols .

Q. How can isotopic labeling techniques elucidate the biosynthetic pathways of this compound in marine bacteria?

- Methodological Answer : Employ ¹³C-labeled acetate to trace de novo synthesis in T. maritima. Extract lipids after 24-hour incubation and analyze via high-resolution MS (Orbitrap) to detect isotopic enrichment. Compare with Δ9-desaturase knockout strains to confirm enzyme specificity .

Data Interpretation and Experimental Design

Q. What statistical approaches are critical for analyzing dose-response relationships in studies of this compound’s hypocholesterolemic effects?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report effect sizes (Cohen’s d) and power analysis (α = 0.05, β = 0.2) to ensure reproducibility .

Q. How should researchers design experiments to distinguish between direct and indirect mechanisms of action for this compound?

- Methodological Answer : Combine gene expression profiling (RNA-seq) of lipid metabolism genes (e.g., SREBP-1c, LXRα) with pharmacological inhibitors (e.g., GW6471 for PPARα). Use siRNA knockdown in cell models to confirm pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.